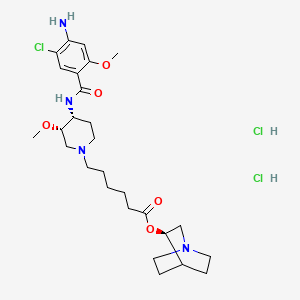

Naronapride Dihydrochloride

Description

Properties

CAS No. |

860169-57-9 |

|---|---|

Molecular Formula |

C27H43Cl3N4O5 |

Molecular Weight |

610.0 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride |

InChI |

InChI=1S/C27H41ClN4O5.2ClH/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32;;/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34);2*1H/t22-,24+,25+;;/m1../s1 |

InChI Key |

ZKVOMYDQQYOJKE-HTKGJVFSSA-N |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4.Cl.Cl |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Naronapride dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Naronapride Dihydrochloride: A Deep Dive into its Gastrointestinal Prokinetic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naronapride (B1676966) Dihydrochloride (B599025) (formerly ATI-7505) is a novel, orally administered prokinetic agent engineered for the treatment of gastrointestinal (GI) motility disorders. It exhibits a unique dual mechanism of action, functioning as both a potent and selective serotonin (B10506) 5-HT₄ receptor agonist and a dopamine (B1211576) D₂ receptor antagonist.[1][2][3] This targeted approach, combined with its characteristic of being minimally absorbed and acting locally within the gut, positions Naronapride as a promising therapeutic with an enhanced safety profile, particularly concerning cardiovascular effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning Naronapride's prokinetic effects in the GI tract, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Two-Pronged Approach

Naronapride's efficacy in promoting GI motility stems from its synergistic actions on two critical receptor systems within the enteric nervous system (ENS):

-

Serotonin 5-HT₄ Receptor Agonism: Naronapride is a high-affinity agonist for the 5-HT₄ receptor.[4][5] The activation of these Gs-protein coupled receptors, located on presynaptic terminals of cholinergic neurons in the myenteric plexus, initiates a signaling cascade that results in the release of acetylcholine (B1216132) (ACh).[1] Acetylcholine, a primary excitatory neurotransmitter in the gut, then binds to muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and enhanced peristalsis.

-

Dopamine D₂ Receptor Antagonism: In addition to its serotonergic activity, Naronapride acts as an antagonist at dopamine D₂ receptors.[2][3] Dopamine, through D₂ receptors, typically exerts an inhibitory effect on GI motility by suppressing acetylcholine release. By blocking these receptors, Naronapride effectively "removes the brakes" on motility, further augmenting the prokinetic effects mediated by its 5-HT₄ receptor agonism.[1]

This dual mechanism of action provides a coordinated and potent stimulation of GI transit.

Pharmacological Profile: Potency and Selectivity

Naronapride has been designed for high selectivity towards the 5-HT₄ receptor, with minimal interaction with other serotonin receptor subtypes and other off-target receptors, most notably the hERG potassium channel, which has been associated with cardiovascular adverse events in older prokinetic agents.[4][6]

Table 1: In Vitro Pharmacological Data for Naronapride and Comparators

| Parameter | Naronapride (ATI-7505) | Prucalopride | Velusetrag (active metabolite) |

| 5-HT₄ Receptor Binding Affinity (Ki) | Data not publicly available | 2.5 nM (5-HT₄ₐ), 8 nM (5-HT₄b)[7] | >500-fold selectivity over other 5-HT subtypes[6] |

| 5-HT₄ Receptor Functional Potency (EC₅₀) | Data not publicly available | Data not publicly available | Data not publicly available |

| D₂ Receptor Binding Affinity (Ki) | Data not publicly available | Not applicable | Not applicable |

| Receptor Selectivity | Highly selective for 5-HT₄ receptors with minimal off-target activity[4][5][8] | At least 290-fold selectivity for 5-HT₄ receptors[7] | High selectivity for 5-HT₄ receptors[6] |

| hERG Channel Activity | Negligible[4][6] | No measurable affinity[6] | No affinity[7] |

Note: Specific quantitative data for Naronapride's binding affinities and functional potencies are not widely available in the public domain. The data for comparator drugs are provided for context.

Signaling Pathways and Physiological Effects

The binding of Naronapride to its target receptors triggers a series of intracellular events that culminate in enhanced GI motility.

5-HT₄ Receptor-Mediated Signaling

Activation of the 5-HT₄ receptor by Naronapride leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately facilitates the release of acetylcholine from cholinergic nerve terminals.

D₂ Receptor-Mediated Signaling (Antagonism)

Dopamine, acting on D₂ receptors, inhibits adenylyl cyclase via a Gi protein, leading to decreased cAMP levels and reduced acetylcholine release. Naronapride, by blocking this receptor, prevents the inhibitory action of dopamine.

Net Physiological Outcome

The combined actions of 5-HT₄ receptor agonism and D₂ receptor antagonism result in a significant increase in the availability of acetylcholine at the neuromuscular junction within the GI tract. This leads to:

-

Increased smooth muscle contractility

-

Enhanced peristaltic waves

-

Accelerated gastric emptying

-

Improved colonic transit

Key Experimental Methodologies

The characterization of Naronapride's mechanism of action has been elucidated through a series of in vitro and in vivo studies. The following sections outline the general protocols for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of Naronapride for its target receptors.

Objective: To quantify the affinity of Naronapride for 5-HT₄ and D₂ receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain/gut tissues) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-GR113808 for 5-HT₄ or [³H]-spiperone for D₂) is incubated with the cell membranes in the presence of varying concentrations of Naronapride.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Naronapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. Initiation of Phase II Study of naronapride in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]

- 3. Advancing the development of naronapride...: Dr. Falk Pharma international [drfalkpharma.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents [frontiersin.org]

Naronapride Dihydrochloride: A Technical Guide to its 5-HT4 Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naronapride (B1676966) (formerly ATI-7505) is a potent and selective serotonin (B10506) 4 (5-HT4) receptor agonist that has been investigated for the treatment of various gastrointestinal motility disorders, including gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the 5-HT4 receptor agonist properties of naronapride dihydrochloride (B599025), focusing on its pharmacological characteristics, mechanism of action, and the experimental methodologies used for its characterization. Naronapride is distinguished by its high affinity and selectivity for the 5-HT4 receptor and a favorable safety profile, notably a lack of significant cardiovascular effects that have limited the use of earlier 5-HT4 agonists.[3] This document is intended to serve as a detailed resource for researchers and professionals involved in the development of novel prokinetic agents.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and signaling molecule within the gastrointestinal (GI) tract, modulating motility, secretion, and sensation through a variety of receptor subtypes. The 5-HT4 receptor, a Gs-protein coupled receptor, has emerged as a key therapeutic target for disorders characterized by impaired GI motility.[1][3] Activation of 5-HT4 receptors, which are expressed on enteric neurons and other cell types in the gut wall, initiates a signaling cascade that enhances the release of acetylcholine (B1216132), leading to increased contractility of intestinal smooth muscle and acceleration of GI transit.[4]

Naronapride was designed as a selective 5-HT4 receptor agonist with a chemical structure intended to optimize its prokinetic efficacy while minimizing off-target effects, particularly those associated with cardiovascular risks such as hERG potassium channel inhibition.[1][2] Clinical and preclinical studies have demonstrated naronapride's potential to improve gastric emptying and colonic transit.[5] This guide delves into the core pharmacology of naronapride's interaction with the 5-HT4 receptor.

Pharmacological Profile of Naronapride at the 5-HT4 Receptor

Naronapride is characterized as a high-affinity and highly selective 5-HT4 receptor agonist.[2][5] Its primary mechanism of action is to stimulate 5-HT4 receptors in the gastrointestinal tract, thereby promoting motility. Some evidence suggests that naronapride may act as a full agonist at 5-HT4 receptors in the GI tract and a partial agonist at these receptors in the heart, which could contribute to its favorable cardiac safety profile.[1]

Quantitative Pharmacological Data

| Parameter | Value | Cell Line | Assay Type | Compound | Reference |

| EC50 | 18.8 nM | CHO cells over-expressing 5-HT4R | cAMP Functional Assay | 5HT4-LA2 (Naronapride derivative) | [4] |

Note: The EC50 value presented is for a modified, non-absorbable derivative of naronapride and may not directly reflect the potency of naronapride dihydrochloride.

Experimental Protocols

The characterization of naronapride's 5-HT4 receptor agonist properties involves standard in vitro pharmacological assays. The following sections describe the general methodologies for these key experiments.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. A typical protocol to determine the Ki of naronapride for the 5-HT4 receptor would involve the following steps:

-

Tissue/Cell Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand Selection: A radiolabeled antagonist with high affinity and selectivity for the 5-HT4 receptor, such as [3H]-GR113808, is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of naronapride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay for 5-HT4 Receptor Agonism (cAMP Accumulation)

Functional assays are used to measure the biological response following receptor activation. Since the 5-HT4 receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). A common protocol is as follows:

-

Cell Culture: Cells expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.

-

Cell Stimulation: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the naronapride concentration. The EC50 (the concentration of naronapride that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist like serotonin) are determined from this curve.

Signaling Pathways and Experimental Workflows

Naronapride-Induced 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by naronapride initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as enhanced acetylcholine release from enteric neurons.

Caption: Naronapride-activated 5-HT4 receptor signaling cascade.

Experimental Workflow for Determining 5-HT4 Receptor Binding Affinity

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of naronapride for the 5-HT4 receptor.

Caption: Workflow for 5-HT4 receptor competitive binding assay.

Conclusion

This compound is a selective 5-HT4 receptor agonist with prokinetic properties that has shown promise in the treatment of gastrointestinal motility disorders. Its mechanism of action is centered on the activation of the 5-HT4 receptor-mediated cAMP signaling pathway in the enteric nervous system. While comprehensive quantitative data on its direct interaction with the human 5-HT4 receptor is limited in publicly accessible literature, the available information consistently points to its high selectivity and potency. The favorable safety profile of naronapride, particularly its lack of adverse cardiovascular effects, positions it as a potentially valuable therapeutic option. Further research and publication of detailed preclinical and clinical data will continue to elucidate the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Current developments in pharmacological therapeutics for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphyonline.com [graphyonline.com]

- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic effects of a novel prokinetic 5-HT receptor agonist, ATI-7505, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Naronapride Dihydrochloride: A Technical Guide on its Dopamine D2 Receptor Antagonist Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naronapride (B1676966) Dihydrochloride (B599025) (formerly ATI-7505) is a novel, orally administered, minimally absorbed prokinetic agent currently under clinical investigation for various gastrointestinal (GI) motility disorders.[1][2] Its mechanism of action is distinguished by a dual pharmacological profile, acting as both a serotonin (B10506) 5-HT4 receptor agonist and a dopamine (B1211576) D2 receptor antagonist.[1][3][4][5][6][7] This technical guide provides an in-depth review of the dopamine D2 receptor antagonist effects of naronapride, summarizing its pharmacological properties and the signaling pathways involved. While specific quantitative data on its binding affinity and potency at the D2 receptor are not extensively available in the public domain, this guide synthesizes the existing knowledge and presents representative experimental protocols relevant to its evaluation.

Introduction

Gastrointestinal motility is a complex physiological process regulated by a network of intrinsic and extrinsic nerves, hormones, and receptors. The dopamine D2 receptor, predominantly found in the GI tract, plays an inhibitory role in motility by suppressing acetylcholine (B1216132) release from myenteric motor neurons. Antagonism of these receptors is a clinically validated approach to enhance GI motility. Naronapride, a cisapride (B12094) analogue, was designed to leverage this mechanism in conjunction with 5-HT4 receptor agonism to offer a synergistic prokinetic effect.[2][8] Developed by ARYx Therapeutics and now under development by Renexxion Ireland, naronapride is being investigated for conditions such as gastroparesis, chronic idiopathic constipation (CIC), and gastroesophageal reflux disease (GERD).[2][9]

Pharmacological Properties of Naronapride Dihydrochloride

Naronapride is a small molecule, benzamide, and quinuclidine (B89598) derivative that is administered orally.[2] A key feature of naronapride is its designed minimal systemic absorption, leading to localized action within the gut lumen, which is intended to enhance its safety and efficacy profile.[7]

While specific quantitative data for naronapride's dopamine D2 receptor binding affinity (Ki) and potency (IC50/EC50) are not publicly available, its pharmacological activity as a D2 receptor antagonist has been consistently reported.[1][3][4][5][6][7]

| Property | Description | References |

| Drug Name | This compound | [6] |

| Former Name | ATI-7505 | [2][10] |

| Mechanism of Action | Serotonin 5-HT4 Receptor Agonist & Dopamine D2 Receptor Antagonist | [1][3][4][5][6][7] |

| Therapeutic Class | Gastrokinetics, Laxatives | [2] |

| Key Features | Minimally absorbable, locally active in the gut | [7] |

| Indications under Investigation | Gastroparesis, Chronic Idiopathic Constipation (CIC), Gastroesophageal Reflux Disease (GERD) | [2][9] |

Dopamine D2 Receptor Antagonism: Signaling Pathway

The prokinetic effect of naronapride's D2 receptor antagonism stems from its action on the enteric nervous system. Dopamine, released by interneurons in the myenteric plexus, acts on D2 receptors on cholinergic motor neurons. This activation inhibits the release of acetylcholine (ACh), a primary excitatory neurotransmitter that stimulates smooth muscle contraction in the gut wall. By blocking these D2 receptors, naronapride disinhibits the release of ACh, leading to increased contractility and accelerated gastrointestinal transit.

Synergistic Prokinetic Effect

Naronapride's dual mechanism of action is designed to provide a synergistic prokinetic effect. While its D2 antagonism removes the inhibitory "brake" on acetylcholine release, its 5-HT4 agonism acts as an accelerator, further promoting acetylcholine release. This combined action is hypothesized to be more effective in treating gastrointestinal motility disorders than agents with a single mechanism of action.

Experimental Protocols: Representative Dopamine D2 Receptor Binding Assay

While the specific experimental protocol used to characterize naronapride's D2 receptor antagonism is not publicly available, a representative radioligand binding assay protocol is provided below for context. This type of assay is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., naronapride) for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 receptor antagonist.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, radioligand (at a final concentration equal to its Kd), and either the test compound (at varying concentrations), the non-specific binding control, or buffer alone (for total binding).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a promising prokinetic agent with a dual mechanism of action that includes dopamine D2 receptor antagonism. This antagonism contributes to its pro-motility effects by disinhibiting acetylcholine release in the myenteric plexus. While detailed quantitative data on its D2 receptor binding profile are not widely available, its consistent characterization as a D2 antagonist in the scientific literature and patent filings underscores the importance of this mechanism to its overall pharmacological effect.[1][3][4][5][6][7] The synergistic combination of D2 receptor antagonism and 5-HT4 receptor agonism positions naronapride as a potentially valuable therapeutic option for a range of gastrointestinal motility disorders. Further disclosure of its preclinical and clinical data will provide a more complete understanding of its therapeutic potential.

References

- 1. Renexxion Ireland Announces Issuance of a New US Patent covering Naronapride, a Clinical Stage Potential Best-in-Class Prokinetic Agent for Gastrointestinal disorders [prnewswire.com]

- 2. Naronapride - Renexxion - AdisInsight [adisinsight.springer.com]

- 3. Renexxion Ireland Ltd. Announces Issuance of Fifth New U.S. Patent Covering Novel Crystal Isoform of Naronapride - Renexxion - Ireland [rnexltd.ie]

- 4. Renexxion Ireland Announces Issuance of Two U.S. Patents Covering a Novel Crystal Isoform of Naronapride - BioSpace [biospace.com]

- 5. Renexxion Ireland Announces Issuance of Two U.S. Patents [globenewswire.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. About Naronapride (ATI-7505) - Renexxion - Ireland [rnexltd.ie]

- 10. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Naronapride Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Naronapride, a potent gastrointestinal prokinetic agent, is distinguished by its dual mechanism of action as a serotonin (B10506) 5-HT4 receptor agonist and a dopamine (B1211576) D2 receptor antagonist.[1] This guide provides a comprehensive overview of the chemical architecture and synthesis of its dihydrochloride (B599025) salt, a form frequently utilized in pharmaceutical development.

Chemical Structure and Properties

Naronapride is a complex small molecule featuring a benzamide, a substituted piperidine (B6355638), and a quinuclidine (B89598) moiety linked by a hexanoate (B1226103) ester. The dihydrochloride salt enhances the compound's solubility and stability for formulation purposes.

Naronapride Base

-

IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate[2]

-

SMILES: CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4[2]

-

InChI Key: VGDDOIZXGFJDRC-VJTSUQJLSA-N[2]

Naronapride Dihydrochloride

-

IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride[4]

-

Molecular Formula: C₂₇H₄₃Cl₃N₄O₅[4]

The following table summarizes the key physicochemical properties of Naronapride and its dihydrochloride salt.

| Property | Naronapride | This compound |

| Molecular Weight | 537.1 g/mol [2] | 610.0 g/mol [4] |

| Molecular Formula | C₂₇H₄₁ClN₄O₅[2][3] | C₂₇H₄₃Cl₃N₄O₅[4] |

| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate[2] | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride[4] |

| CAS Number | 860174-12-5[2] | 860169-57-9[4][5] |

| Synonyms | ATI-7505, Naronaprida[2] | ATI 7505 dihydrochloride[6] |

Synthesis of this compound

The synthesis of this compound involves the coupling of two key intermediates: a substituted piperidine derivative and (R)-3-Quinuclidinol. The final step is a transesterification reaction, followed by salt formation.

The following protocol is based on the procedures outlined in patent literature.[1]

1. Transesterification to Naronapride Free Base:

-

Reactants: An alkyl ester of 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (1 part by weight) and (R)-3-Quinuclidinol (approx. 1.12 parts by weight) are suspended in toluene.

-

Catalyst Addition: Titanium (IV) ethoxide (approx. 0.5 parts by weight) is slowly added to the stirred suspension.

-

Reaction Conditions: The mixture is heated to approximately 91°C under a nitrogen stream. A partial vacuum is applied to facilitate the azeotropic removal of the alcohol byproduct (e.g., ethanol). Toluene is added as needed to maintain solvent volume.

-

Reaction Monitoring: The reaction is monitored for completion, which may take up to 33 hours.

-

Work-up: Upon completion, the mixture is cooled to room temperature and extracted five times with water. The organic layer is then concentrated under reduced pressure.

2. Formation and Purification of this compound:

-

Dissolution: The residue from the previous step is redissolved in a mixture of ethanol (B145695) and isopropanol (B130326) (EtOH/iPrOH, approx. 1:1 v/v).

-

Filtration: The solution is filtered through a 0.45-micron membrane filter to remove particulates.

-

Precipitation: Concentrated hydrochloric acid is added slowly to the stirred filtrate, causing this compound to precipitate.

-

Crude Isolation: The resulting suspension is stirred for several hours at room temperature, and the crude product is collected by vacuum filtration, rinsing with an EtOH/iPrOH mixture.

-

Recrystallization: The crude salt is resuspended in ethanol and heated to reflux to form a clear solution. The solution is then cooled slowly to room temperature to allow for recrystallization.

-

Final Product Isolation: The purified product is collected by vacuum filtration, rinsed with ethanol, and dried under vacuum at approximately 55°C until a constant weight is achieved.

Mechanism of Action and Signaling Pathway

Naronapride's prokinetic effects are mediated through its dual action on key receptors in the gastrointestinal tract.[1][2]

-

5-HT4 Receptor Agonism: By stimulating serotonin 5-HT4 receptors on enteric neurons, Naronapride promotes the release of acetylcholine (B1216132) (ACh).[1] Acetylcholine, a primary excitatory neurotransmitter in the gut, enhances smooth muscle contraction and increases gastrointestinal motility.

-

D2 Receptor Antagonism: Naronapride also acts as an antagonist at dopamine D2 receptors. Dopamine typically serves as an inhibitory neurotransmitter in the gut, suppressing motility. By blocking D2 receptors, Naronapride removes this inhibitory "brake," further contributing to increased motility.[1]

This synergistic action makes Naronapride an effective agent for treating disorders characterized by delayed gastrointestinal transit, such as gastroparesis and chronic idiopathic constipation.[7]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]

- 3. mdpi.com [mdpi.com]

- 4. About Naronapride (ATI-7505) - Renexxion - Ireland [rnexltd.ie]

- 5. researchgate.net [researchgate.net]

- 6. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]

- 7. researchgate.net [researchgate.net]

Naronapride: A Comparative Analysis of Dihydrochloride Trihydrate and Dihydrochloride Salt Forms

For Researchers, Scientists, and Drug Development Professionals

Naronapride, a potent and selective agonist of the 5-HT4 receptor, is under investigation for the treatment of various gastrointestinal motility disorders. The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the compound's physicochemical properties, bioavailability, and manufacturability. This technical guide provides an in-depth comparison of two salt forms of Naronapride: the dihydrochloride (B599025) trihydrate and the anhydrous dihydrochloride salt.

Physicochemical Properties: A Comparative Summary

The choice between a hydrated and an anhydrous salt form can have significant implications for a drug candidate's stability, solubility, and handling characteristics. The following table summarizes the key physicochemical differences between Naronapride Dihydrochloride Trihydrate and this compound.

| Property | This compound Trihydrate | This compound | Significance in Drug Development |

| Molecular Formula | C₂₃H₃₀ClN₅O₂ · 2HCl · 3H₂O | C₂₃H₃₀ClN₅O₂ · 2HCl | The presence of water of hydration must be accounted for in dosage calculations and can impact stability. |

| Molecular Weight | 564.95 g/mol | 510.89 g/mol | Affects molar-based calculations for formulation and analytical testing. |

| Hygroscopicity | Lower | Higher | The trihydrate is expected to be less susceptible to picking up additional water from the environment, leading to better physical stability. The anhydrous form may require more stringent control of humidity during manufacturing and storage. |

| Aqueous Solubility | Generally higher and more consistent | Potentially variable depending on the crystalline form and potential for conversion to a hydrate. | Consistent and high solubility is advantageous for developing parenteral and oral liquid dosage forms. |

| Crystalline Form | Stable crystalline lattice | May exist in multiple polymorphic forms, some of which could be less stable. | A stable crystalline form is crucial for consistent manufacturing and to avoid changes in bioavailability over the product's shelf life. |

| Stability | Generally more stable due to the structured water molecules in the crystal lattice. | May be more prone to degradation or polymorphic conversion, especially in the presence of moisture. | Enhanced stability can lead to a longer shelf life and less stringent storage requirements. |

Experimental Protocols: Characterization of Salt Forms

The differentiation and characterization of the dihydrochloride trihydrate and anhydrous dihydrochloride salts of Naronapride rely on a suite of analytical techniques. Below are representative experimental protocols for key characterization methods.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline structure of the salt form and differentiate between the trihydrate and anhydrous forms.

Methodology:

-

A small amount of the sample (approximately 10-20 mg) is gently packed into a sample holder.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) in a diffractometer.

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form. The pattern for the trihydrate will be distinct from that of the anhydrous form.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of the salt form.

Methodology:

-

A precisely weighed sample (typically 5-10 mg) is placed in a TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample is continuously monitored as a function of temperature.

-

For this compound Trihydrate, a weight loss corresponding to three moles of water is expected at a specific temperature range, which will be absent in the anhydrous form.

Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopicity of the salt form.

Methodology:

-

A sample is placed in a DVS instrument, and its weight is allowed to equilibrate at a specific relative humidity (RH).

-

The RH is then systematically increased and decreased in a stepwise manner (e.g., from 0% to 90% and back down).

-

The change in mass of the sample is recorded at each RH step.

-

The resulting sorption/desorption isotherm indicates the extent and rate of water uptake, revealing the hygroscopic nature of the material. The anhydrous form is expected to show significantly higher water uptake.

Signaling Pathway and Experimental Workflow

Naronapride exerts its prokinetic effects primarily through the activation of the 5-HT4 receptor, which is coupled to a Gs alpha-subunit. This initiates a signaling cascade that ultimately enhances the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility.

Caption: Naronapride's 5-HT4 receptor activation pathway.

The selection of a specific salt form for development necessitates a rigorous experimental workflow to ensure the chosen candidate possesses optimal characteristics for further development.

Caption: Experimental workflow for Naronapride salt form selection.

Conclusion

The selection between this compound Trihydrate and this compound has significant ramifications for the drug development process. The trihydrate form is likely to offer advantages in terms of lower hygroscopicity and greater physical stability, which are highly desirable attributes for a drug substance. However, the final choice will depend on a comprehensive evaluation of all physicochemical and biopharmaceutical data. The experimental protocols and workflows outlined in this guide provide a framework for the systematic characterization and selection of the optimal salt form of Naronapride for clinical and commercial development.

Naronapride Dihydrochloride: A Deep Dive into In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Naronapride (B1676966) Dihydrochloride (formerly ATI-7505), a selective serotonin (B10506) 5-HT4 receptor agonist. The information presented herein is curated from publicly available scientific literature to support research and development activities.

Introduction

Naronapride is a gastroprokinetic agent investigated for its therapeutic potential in motility-related gastrointestinal disorders.[1][2] A key feature of its design is its metabolism by tissue and carboxyl esterases rather than cytochrome P450 (CYP450) enzymes, a characteristic intended to minimize the potential for drug-drug interactions.[1] This document summarizes the current understanding of Naronapride's absorption, distribution, metabolism, and excretion (ADME) profile based on in vivo studies in humans. While preclinical studies in animal models such as rats and dogs have been conducted, detailed quantitative pharmacokinetic and metabolic data from these studies are not extensively available in the public domain.[3][4]

Human Pharmacokinetics

A pivotal study in healthy male subjects following a single 120-mg oral dose of 14C-labeled Naronapride Dihydrochloride provides the bulk of our current understanding of its pharmacokinetic profile.[3]

Absorption and Distribution

Naronapride is rapidly absorbed following oral administration, with peak plasma levels of the parent drug and its primary metabolite, ATI-7500, reached within one hour.[1][3] The plasma protein binding of Naronapride is in the range of 30% to 40%.[3] The distribution of Naronapride and its metabolites into red blood cells is minimal, as indicated by the mean blood-to-plasma radioactivity ratio.[3]

Metabolism

Naronapride undergoes extensive and rapid metabolism in vivo. The primary metabolic pathway involves two key steps:

-

Hydrolysis: The ester bond in Naronapride is quickly hydrolyzed, leading to the formation of its main carboxylic acid metabolite, ATI-7500 (6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid), and the stoichiometric loss of quinuclidinol.[3]

-

β-Oxidation: The hexanoic acid side chain of ATI-7500 subsequently undergoes a β-oxidation-like process. This involves the sequential cleavage of two-carbon units, resulting in the formation of ATI-7400 (4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid) and subsequently ATI-7100 (2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid).[3]

Another metabolic route for ATI-7500 is N-glucuronidation on the phenyl ring.[3] The major circulating metabolites in plasma are quinuclidinol, ATI-7500, ATI-7400, and ATI-7100.[3]

Excretion

The primary route of elimination for Naronapride and its metabolites is through fecal excretion.[1][3] A significant portion of the administered dose, approximately 32%, is excreted as unchanged Naronapride in the feces.[3] The major metabolite found in feces is ATI-7500, accounting for 35.62% of the dose, while ATI-7400 is the most abundant metabolite in urine, representing 7.77% of the dose.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of Naronapride and its major metabolites in healthy male subjects.

Table 1: Plasma Pharmacokinetic Parameters of Naronapride and its Major Metabolites [3]

| Analyte | Tmax (h) | t½ (h) | Relative Plasma AUC vs. Naronapride |

| Naronapride | < 1 | 5.36 | 1 |

| ATI-7500 | < 1 | 17.69 - 33.03 | ~17 |

| ATI-7400 | ~1.7 | 17.69 - 33.03 | ~8 |

| ATI-7100 | ~1.7 | 17.69 - 33.03 | ~2.6 |

| Quinuclidinol | < 1 | 17.69 - 33.03 | ~72 |

Table 2: Excretion of Naronapride and its Major Metabolites (% of Administered Dose) [3]

| Analyte | % of Dose in Urine | % of Dose in Feces | Total % of Dose Recovered |

| Naronapride | - | 32.32 | 32.32 |

| ATI-7500 | - | 36.56 | 36.56 |

| ATI-7400 | 7.77 | - | 16.28 |

| ATI-7100 | - | - | 1.58 |

| Note: The data for some analytes in urine or feces were not explicitly provided in the source material. |

Experimental Protocols

Human Pharmacokinetic and Metabolism Study[3]

-

Study Design: Single-center, open-label, single-dose study.

-

Subjects: Healthy male volunteers.

-

Dosing: A single oral dose of 120 mg of [14C]this compound.

-

Sample Collection:

-

Serial blood samples were collected up to 552 hours post-dose.

-

Complete urine and feces were collected for up to 552 hours post-dose.

-

-

Analytical Methods:

-

Quantification of radioactivity in blood, plasma, urine, and feces was performed using liquid scintillation counting.

-

Metabolite profiling in plasma, urine, and feces was conducted using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Structural identification of metabolites was achieved using liquid chromatography-mass spectrometry (LC-MS).

-

Visualizations

Metabolic Pathway of Naronapride

The following diagram illustrates the primary metabolic transformation of Naronapride in vivo.

Caption: Metabolic pathway of Naronapride in humans.

Experimental Workflow for Human ADME Study

This diagram outlines the key steps in the human absorption, distribution, metabolism, and excretion (ADME) study of Naronapride.

Caption: Workflow of the human ADME study.

Conclusion

This compound is a rapidly absorbed and extensively metabolized compound in humans. Its primary metabolic pathway involves hydrolysis and subsequent β-oxidation, leading to the formation of several key metabolites. The elimination of Naronapride and its metabolites is predominantly through the feces. The pharmacokinetic profile, characterized by a relatively short half-life for the parent drug and longer half-lives for its major metabolites, alongside its metabolism independent of the CYP450 system, are important considerations for its clinical development. Further research into the preclinical pharmacokinetics and metabolism in various animal models would provide a more complete understanding of its disposition and aid in interspecies scaling and safety assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Constipation-predominant irritable bowel syndrome: A review of current and emerging drug therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of ATI-7505 (Naronapride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-7505, also known as Naronapride (B1676966), is a novel gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a selective serotonin (B10506) 5-HT4 receptor agonist and a dopamine (B1211576) D2 receptor antagonist. Developed to improve upon the efficacy of earlier-generation prokinetics while offering a more favorable safety profile, Naronapride has undergone a series of preclinical and clinical investigations. This technical guide provides a comprehensive overview of the discovery and development history of ATI-7505, detailing its pharmacological profile, summarizing key quantitative data from clinical trials in tabular format, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows through detailed diagrams.

Introduction: The Rationale for a Novel Prokinetic Agent

Gastrointestinal motility disorders, such as gastroparesis, gastroesophageal reflux disease (GERD), and chronic idiopathic constipation (CIC), represent a significant and underserved area of medical need. First-generation prokinetic agents, while demonstrating efficacy, have been hampered by safety concerns, including cardiovascular side effects. This created a clear imperative for the development of novel therapies with improved safety profiles.

Naronapride (formerly ATI-7505) was designed as a cisapride (B12094) analogue with high selectivity for the 5-HT4 receptor and additional D2 receptor antagonist properties.[1] This dual mechanism is intended to synergistically enhance gastrointestinal motility. By stimulating 5-HT4 receptors in the gut wall, Naronapride promotes the release of acetylcholine (B1216132), a key neurotransmitter in gut peristalsis.[2] Simultaneously, by blocking D2 receptors, it removes the inhibitory effect of dopamine on gut motility.[2] A critical design feature of Naronapride is its minimal systemic absorption and local action within the gut lumen, which is intended to enhance its safety and efficacy profile.[3][4]

Development History

Naronapride was originally developed by ARYx Therapeutics.[5] The development has since been advanced by Renexxion, in partnership with Dr. Falk Pharma for European markets.[3][5] The compound has progressed through multiple clinical trials, demonstrating positive data in four Phase 2 studies for gastroparesis, GERD, and CIC.[6] As of late 2025, a global Phase 2b clinical trial (MOVE-IT study) for gastroparesis is ongoing, with topline results expected in mid-2025.[3][4] Naronapride is also considered Phase 3 ready for chronic idiopathic constipation.[7]

Pharmacological Profile

Mechanism of Action

Naronapride's prokinetic effects are mediated through two primary pathways:

-

5-HT4 Receptor Agonism: As an agonist of the 5-HT4 receptor, Naronapride stimulates the Gs alpha subunit of the G-protein coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This signaling cascade ultimately enhances the release of acetylcholine from enteric neurons, leading to increased smooth muscle contraction and accelerated gastrointestinal transit.

-

Dopamine D2 Receptor Antagonism: By blocking the D2 receptor, another G-protein coupled receptor, Naronapride inhibits the Gi alpha subunit. This action prevents the dopamine-mediated inhibition of adenylyl cyclase, further contributing to increased acetylcholine release and enhanced gut motility.

The synergistic action of 5-HT4 receptor agonism and D2 receptor antagonism is believed to provide a more potent prokinetic effect than either mechanism alone.[8]

Pharmacokinetics

A study in healthy male volunteers receiving a single 120-mg oral dose of 14C-labeled Naronapride provided the following pharmacokinetic data:[9]

| Parameter | Value | Citation |

| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [9] |

| Plasma Terminal Half-life (t1/2) | 5.36 hours | [9] |

| Major Route of Elimination | Fecal Excretion | [9] |

| Unchanged Drug in Feces | Approximately 32% of the dose | [9] |

| Plasma Protein Binding | 30% to 40% | [9] |

Naronapride is extensively metabolized, primarily through hydrolysis to ATI-7500.[9] Other major metabolites include ATI-7400 and ATI-7100.[9]

Clinical Development and Efficacy

Naronapride has been investigated in several Phase 2 clinical trials for various gastrointestinal disorders. While detailed quantitative results for all trials are not publicly available, some key data has been reported.

Chronic Idiopathic Constipation (CIC)

A Phase 2b, randomized, placebo-controlled study evaluated the efficacy and safety of Naronapride in patients with CIC.[10]

| Dose | Mean Increase in Spontaneous Bowel Movements (SBMs) in Week 1 (from baseline) | p-value vs. Placebo | Citation |

| Placebo | 0.31 | - | [10] |

| 20 mg bid | Clinically meaningful increase | Not reported | [10] |

| 40 mg bid | Clinically meaningful increase | Not reported | [10] |

| 80 mg bid | 3.32 | 0.0031 | [10] |

| 120 mg bid | Clinically meaningful increase | Not reported | [10] |

The 80 mg twice-daily dose was reported to be very well tolerated with no reports of diarrhea, nausea, or vomiting.[10]

Gastroparesis

An ongoing Phase 2b, double-blind, randomized, placebo-controlled, dose-finding trial (MOVE-IT; NCT05621811) is evaluating the efficacy and safety of Naronapride in adults with moderate idiopathic or diabetic gastroparesis.[11][12]

| Treatment Arm | Dosage |

| Naronapride | 10 mg |

| Naronapride | 20 mg |

| Naronapride | 40 mg |

| Placebo | - |

The primary endpoint of the study is the change from baseline in the signs and symptoms of gastroparesis over a 12-week treatment period.[7] Topline results are anticipated in mid-2025.[4]

Gastroesophageal Reflux Disease (GERD)

Naronapride has completed a Phase 2 trial in patients with GERD, with the company reporting positive data.[6] However, specific quantitative efficacy and safety data from this trial are not publicly available at this time.

Experimental Protocols

Gastric Emptying Scintigraphy

A key method for assessing the efficacy of prokinetic agents is gastric emptying scintigraphy. A standardized protocol is crucial for reliable and comparable results.

Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled solid meal.

Methodology:

-

Patient Preparation: Patients are required to fast overnight. Blood glucose levels are checked, particularly in diabetic patients, as hyperglycemia can delay gastric emptying.[13]

-

Standard Meal: A standardized low-fat, egg-white meal is typically used. The meal consists of a scrambled egg substitute labeled with 99mTc-sulfur colloid, two slices of bread, strawberry jam, and water, with a total caloric value of approximately 255 kcal.[14][15]

-

Image Acquisition: Imaging is performed immediately after meal ingestion (time 0) and at subsequent time points, typically at 1, 2, and 4 hours.[15] Anterior and posterior images are acquired to correct for attenuation.

-

Data Analysis: The geometric mean of the anterior and posterior counts is used to calculate the percentage of the meal remaining in the stomach at each time point. Delayed gastric emptying is defined as gastric retention of more than 10% at 4 hours.[13]

Receptor Binding Assays (General Protocol)

While specific protocols for Naronapride are proprietary, the following represents a general methodology for determining receptor binding affinity.

Objective: To determine the binding affinity (Ki) of Naronapride for the 5-HT4 and D2 receptors.

Methodology:

-

Membrane Preparation: Cell lines expressing the human 5-HT4 or D2 receptor are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.

-

Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (Naronapride).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of Naronapride.

Experimental Workflow: Gastric Emptying Scintigraphy

Caption: Standardized workflow for gastric emptying scintigraphy.

Conclusion

ATI-7505 (Naronapride) represents a promising development in the management of gastrointestinal motility disorders. Its dual mechanism of action, targeting both the 5-HT4 and D2 receptors, offers the potential for enhanced prokinetic efficacy. The clinical development program to date has suggested a favorable safety and tolerability profile, a critical differentiator from older agents. The ongoing Phase 2b study in gastroparesis will provide further crucial data on its clinical utility. For researchers and drug development professionals, the story of Naronapride underscores the value of rational drug design in addressing the limitations of previous therapies and meeting the needs of patients with functional gastrointestinal disorders.

References

- 1. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Mechanism of Action - Renexxion - Ireland [rnexltd.ie]

- 3. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]

- 4. FDA Approves Naronapride IND for Gastroparesis Treatment and US Phase 2b Study Expansion [synapse.patsnap.com]

- 5. Naronapride - Renexxion - AdisInsight [adisinsight.springer.com]

- 6. About Naronapride (ATI-7505) - Renexxion - Ireland [rnexltd.ie]

- 7. Initiation of Phase II Study of naronapride in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]

- 8. Renexxion and Dr. Falk Pharma Expand Phase 2b MOVE-IT Study of Naronapride in Gastroparesis, Dose First U.S. Patient [synapse.patsnap.com]

- 9. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ARYx Therapeutics, Inc. Announces Successful Results of Chronic Constipation Clinical Trial on ATI-7505 - BioSpace [biospace.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Naronapride for Gastroparesis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. tech.snmjournals.org [tech.snmjournals.org]

- 14. tech.snmjournals.org [tech.snmjournals.org]

- 15. med.emory.edu [med.emory.edu]

Preclinical Evidence of Naronapride Dihydrochloride for Gastroparesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naronapride (B1676966) (also known as ATI-7505) is a novel prokinetic agent under investigation for the treatment of gastroparesis. It exhibits a dual mechanism of action, functioning as a high-affinity serotonin (B10506) 5-HT4 receptor agonist and a dopamine (B1211576) D2 receptor antagonist.[1][2] This dual action targets key pathways involved in gastrointestinal motility. Preclinical evidence, although not extensively detailed in publicly available literature, suggests that naronapride is designed to enhance gastric emptying and improve symptoms associated with gastroparesis with a favorable safety profile, particularly concerning cardiovascular effects that have limited other 5-HT4 agonists.[3][4] This technical guide summarizes the available preclinical data and provides a framework for the typical experimental evaluation of such a compound.

Introduction to Naronapride and Gastroparesis

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating.[5] The condition is often associated with diabetes or can be idiopathic. Current treatment options are limited, and some, like metoclopramide (B1676508) (a D2 antagonist), carry risks of significant side effects.[1]

Naronapride's therapeutic strategy is to combine the prokinetic effects of 5-HT4 receptor agonism with the anti-emetic and motility-enhancing properties of D2 receptor antagonism.[1][2] The 5-HT4 receptors are crucial in mediating gastrointestinal motility.[6] Naronapride is designed to be a selective 5-HT4 agonist to avoid the off-target cardiac effects seen with earlier generations of this drug class.[3]

Mechanism of Action

Naronapride's efficacy is predicated on its dual interaction with key receptors in the gastrointestinal tract:

-

Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the stomach wall, thereby promoting gastric motility and accelerating emptying.

-

Dopamine D2 Receptor Antagonism: Dopamine typically acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility. By blocking D2 receptors, naronapride is expected to remove this inhibitory effect, leading to increased gastric contractility. This action also contributes to its anti-emetic properties.

Signaling Pathway Overview

Below is a diagram illustrating the proposed signaling pathways for naronapride's dual mechanism of action in a gastrointestinal smooth muscle cell context.

Preclinical Pharmacological Profile

A comprehensive preclinical data package for naronapride is not publicly available. The following sections describe the types of studies typically conducted for a drug of this class and include placeholder data where specific values for naronapride have not been disclosed.

In Vitro Receptor Binding and Functional Assays

The initial preclinical evaluation involves determining the drug's affinity and functional activity at its target receptors.

Experimental Protocols:

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of naronapride for human cloned 5-HT4 and D2 receptors.

-

Method: Competitive radioligand binding assays are typically used. Membranes from cells expressing the target receptor are incubated with a specific radioligand (e.g., [3H]-GR113808 for 5-HT4, [3H]-spiperone for D2) and varying concentrations of naronapride. The concentration of naronapride that displaces 50% of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

-

Functional Assays:

-

Objective: To assess the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of naronapride at the target receptors.

-

Method for 5-HT4 Agonism: A common method is to measure the accumulation of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor, as this receptor is Gs-coupled. An increase in cAMP in response to naronapride indicates agonistic activity. For a modified, non-absorbable version of naronapride (5HT4-LA2), an EC50 of 18.8 nM was reported in a cellular assay using CHO cells overexpressing the 5-HT4 receptor.[6]

-

Method for D2 Antagonism: D2 receptors are Gi-coupled, and their activation inhibits cAMP production. To measure antagonism, cells expressing the D2 receptor are stimulated with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of naronapride. The ability of naronapride to block the agonist-induced decrease in cAMP is quantified.

-

Data Summary:

Table 1: In Vitro Receptor Profile of Naronapride (Representative Data)

| Receptor | Assay Type | Radioligand | Naronapride Activity | Potency (nM) |

|---|---|---|---|---|

| 5-HT4 | Binding | [3H]-GR113808 | High Affinity | Ki: [Data Not Available] |

| Functional (cAMP) | - | Agonist | EC50: [Data Not Available] | |

| Dopamine D2 | Binding | [3H]-Spiperone | High Affinity | Ki: [Data Not Available] |

| Functional (cAMP) | Quinpirole | Antagonist | IC50: [Data Not Available] |

| hERG Channel | Electrophysiology | - | No significant inhibition | IC50 > 10,000 |

Note: Specific Ki and EC50/IC50 values for naronapride are not publicly available. The value for hERG is representative of a drug designed for cardiovascular safety.

In Vivo Models of Gastroparesis

Animal models are essential for evaluating the prokinetic effects of naronapride in a physiological setting.

Experimental Protocols:

-

Rodent Models of Delayed Gastric Emptying:

-

Objective: To assess the effect of naronapride on gastric emptying in rodents with induced gastroparesis.

-

Method: Gastroparesis can be induced in rats or mice through various methods, such as administration of drugs that delay gastric emptying (e.g., atropine, morphine) or in diabetic models (e.g., streptozotocin-induced). A test meal containing a non-absorbable marker (e.g., phenol (B47542) red or a radioactive tracer like 99mTc) is administered by gavage after drug or placebo treatment. After a set time, the animal is euthanized, and the amount of marker remaining in the stomach is quantified to calculate the rate of gastric emptying.

-

-

Canine Models:

-

Objective: To evaluate the prokinetic effects in a larger animal model with a gastrointestinal physiology more similar to humans.

-

Method: Conscious dogs are often used. Gastric emptying can be measured using scintigraphy, where a radiolabeled meal is given, and the stomach is imaged over time to determine the emptying rate. Naronapride has been shown to stimulate GI motility in vivo in dogs.[7]

-

Data Summary:

Table 2: Effect of Naronapride on Gastric Emptying in a Preclinical Model (Representative Data)

| Animal Model | Condition | Treatment | Dose (mg/kg) | Gastric Retention (%) at 2 hours (Mean ± SEM) | % Improvement vs. Control |

|---|---|---|---|---|---|

| Rat | Drug-induced delay | Vehicle | - | 75 ± 5 | - |

| Naronapride | 1 | [Data Not Available] | [Data Not Available] | ||

| Naronapride | 3 | [Data Not Available] | [Data Not Available] | ||

| Naronapride | 10 | [Data Not Available] | [Data Not Available] |

| | | Cisapride (comparator) | 5 | [Data Not Available] | [Data Not Available] |

Note: Specific quantitative data from in vivo preclinical studies on naronapride in gastroparesis models are not publicly available.

Experimental Workflow for Preclinical In Vivo Gastric Emptying Study

Safety Pharmacology

A critical component of preclinical development is assessing the potential for adverse effects. For 5-HT4 agonists, cardiovascular safety is paramount.

Experimental Protocols:

-

hERG Channel Assay:

-

Objective: To evaluate the potential of naronapride to inhibit the hERG potassium channel, which is associated with QT interval prolongation and risk of Torsades de Pointes.

-

Method: Patch-clamp electrophysiology on cells expressing the hERG channel is the gold standard. The effect of naronapride on the hERG current is measured. Naronapride is reported to have minimal hERG channel activity.[7]

-

-

Cardiovascular Safety in Vivo:

-

Objective: To assess the effects of naronapride on cardiovascular parameters in a whole animal model.

-

Method: Anesthetized or conscious telemetered animals (e.g., dogs, non-human primates) are administered naronapride at various doses, and parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are continuously monitored.

-

Conclusion

The preclinical rationale for the use of naronapride in gastroparesis is based on its dual mechanism of action as a 5-HT4 receptor agonist and a D2 receptor antagonist. This combination is intended to provide both prokinetic and anti-emetic effects. While specific quantitative preclinical data are not widely published, the available information indicates that naronapride was designed for high selectivity and a favorable safety profile, particularly with respect to cardiovascular risks. Further publication of detailed preclinical studies would be beneficial for a comprehensive understanding of its pharmacological profile. The progression of naronapride into clinical trials for gastroparesis suggests that the preclinical evidence was sufficiently robust to support its development for this indication.[4]

References

- 1. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]

- 2. Dosing of the First United States Patient : Dr. Falk Pharma international [drfalkpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Initiation of Phase II Study of naronapride in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]

- 5. gutnliver.org [gutnliver.org]

- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Naronapride Dihydrochloride: A Technical Guide on its Potential in GERD Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naronapride (B1676966) Dihydrochloride is an investigational, orally administered small molecule with a dual mechanism of action as a serotonin (B10506) 5-HT4 receptor agonist and a dopamine (B1211576) D2 receptor antagonist.[1][2][3] It is currently under clinical development for various gastrointestinal (GI) motility disorders, including Gastroesophageal Reflux Disease (GERD), particularly in patients with an inadequate response to proton pump inhibitors (PPIs).[3][4] This technical guide provides a comprehensive overview of Naronapride's core attributes, including its mechanism of action, pharmacokinetic profile, and clinical development status, with a focus on its potential application in GERD research. While specific quantitative data from dedicated GERD clinical trials are not yet publicly available, this document consolidates the existing knowledge to inform researchers and drug development professionals.

Introduction

Gastroesophageal Reflux Disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While acid suppression with proton pump inhibitors (PPIs) is the cornerstone of therapy, a significant portion of patients remain symptomatic, highlighting the need for alternative or adjunctive treatments.[3] Impaired GI motility, including delayed gastric emptying and transient lower esophageal sphincter relaxations (TLESRs), is recognized as a key pathophysiological factor in GERD.[5]

Naronapride Dihydrochloride is a prokinetic agent that directly targets the underlying motility dysfunctions.[2][6] Its dual action as a 5-HT4 receptor agonist and D2 receptor antagonist offers a targeted approach to enhance gastrointestinal transit and potentially improve esophageal sphincter function.[1][2] The drug is designed to be minimally absorbed and act locally in the gut, which may enhance its safety and efficacy profile.[2][7]

Mechanism of Action

Naronapride exerts its prokinetic effects through two primary signaling pathways in the enteric nervous system and smooth muscle cells of the gastrointestinal tract.

Serotonin 5-HT4 Receptor Agonism

Naronapride acts as an agonist at the 5-HT4 receptors, which are G-protein coupled receptors predominantly expressed on neurons and smooth muscle cells in the gut.[1][2] Activation of these receptors is known to stimulate gastrointestinal motility.[8]

The binding of Naronapride to the 5-HT4 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets.[10] This signaling pathway is believed to enhance the release of acetylcholine, a key excitatory neurotransmitter in the gut, leading to increased smooth muscle contraction and accelerated GI transit.[11] In the context of GERD, this could translate to improved esophageal clearance and faster gastric emptying, reducing the volume of refluxate.

References

- 1. Naronapride by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]

- 2. Renexxion Ireland Ltd. and Dr. Falk Pharma GmbH Announce FDA Clearance of the Investigational New Drug Application for Naronapride to Treat Gastroparesis and Subsequent Expansion of the Ongoing Phase 2b MOVE-IT Study to the United States - Renexxion - Ireland [rnexltd.ie]

- 3. Advancing the development of naronapride...: Dr. Falk Pharma international [drfalkpharma.com]

- 4. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Renexxion and Dr. Falk Pharma Expand Phase 2b MOVE-IT Study of Naronapride in Gastroparesis, Dose First U.S. Patient [synapse.patsnap.com]

- 7. Renexxion Ireland Ltd. and Dr. Falk Pharma GmbH Announce Initiation of Phase II Study of naronapride in patients with gastroparesis [prnewswire.com]

- 8. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Further investigation into the signal transduction mechanism of the 5-HT4-like receptor in the circular smooth muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In vitro characterization of Naronapride Dihydrochloride's receptor profile

In Vitro Pharmacological Profile of Naronapride (B1676966) Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naronapride Dihydrochloride (formerly ATI-7505) is a gastrointestinal prokinetic agent designed for the management of motility disorders such as gastroparesis and chronic idiopathic constipation.[1][2] Structurally similar to cisapride (B12094), naronapride was developed to provide high selectivity for the serotonin (B10506) 5-HT₄ receptor while avoiding the off-target effects, particularly on the hERG potassium channel, that led to the restricted use of earlier prokinetic agents.[3][4] Its mechanism of action is a unique combination of 5-HT₄ receptor agonism and dopamine (B1211576) D₂ receptor antagonism, both of which are clinically validated targets for enhancing gastrointestinal motility.[5][6][7] Naronapride is also designed to be minimally absorbable and locally active within the gut lumen, which may enhance its efficacy and safety profile.[1][6]

This technical guide provides a detailed overview of the in vitro receptor characterization of Naronapride, summarizing its binding affinity, functional activity, and selectivity. It includes detailed experimental protocols and visual diagrams of key pathways and workflows to support further research and development.

Receptor Profile and Selectivity

Naronapride's efficacy stems from its dual action on two key G-protein coupled receptors (GPCRs) in the gastrointestinal tract.

Primary Therapeutic Targets

Naronapride is characterized by its potent and selective agonism at the 5-HT₄ receptor and antagonism at the D₂ receptor.[1][5] While specific Kᵢ or EC₅₀ values for the parent compound are not consistently reported in publicly available literature, pharmacological screenings have repeatedly confirmed its high potency and selectivity.[8]

| Receptor | Action | Functional Consequence in GI Tract | Quantitative Data (In Vitro) |

| Serotonin 5-HT₄ | Full Agonist | Stimulation of adenylyl cyclase, increased cAMP, and promotion of acetylcholine (B1216132) release, leading to enhanced motility and peristalsis.[4] | Potent and selective agonist activity demonstrated in pharmacological screenings.[8] |

| Dopamine D₂ | Antagonist | Inhibition of dopamine's inhibitory effects on GI motility, further promoting coordinated contractions.[5][9] | Activity has been demonstrated in scientific studies.[1][6] |

Selectivity and Safety Profile

A critical aspect of naronapride's design is its high selectivity for the 5-HT₄ receptor over other serotonin receptor subtypes and, most importantly, its lack of significant interaction with the hERG potassium channel.[3][4] Inhibition of the hERG channel is a major liability for prokinetic drugs, as it can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[10]

| Off-Target Receptor / Channel | Interaction | Significance | Quantitative Data (In Vitro) |

| hERG Potassium Channel | Negligible Inhibition | Avoids the risk of cardiac arrhythmias (e.g., Torsades de Pointes) associated with older 5-HT₄ agonists like cisapride.[10][11] | No detectable hERG channel inhibitory activity at concentrations up to 100 µmol/L.[3] |

| Serotonin 5-HT₃ Receptor | Minimal to no activity | Lacks the anti-emetic or other 5-HT₃-mediated effects, indicating high target selectivity.[10] | Characterized as having minimal-to-no activity.[10] |

| Serotonin 5-HT₁ Receptor Subtypes | No affinity | Avoids potential cardiovascular side effects associated with 5-HT₁ receptor interaction.[3] | Does not exhibit affinity for 5-HT₁ receptor subtypes.[3] |

For comparison, the first-generation 5-HT₄ agonist cisapride is a potent hERG channel blocker with reported IC₅₀ values as low as 6.7–44.5 nM.[12] The negligible activity of naronapride at concentrations orders of magnitude higher underscores its significantly improved cardiac safety profile.[3]

Signaling Pathways and Experimental Workflows

5-HT₄ Receptor Signaling Pathway

Naronapride's agonism at the 5-HT₄ receptor initiates a well-characterized Gs-protein coupled signaling cascade. This pathway is fundamental to its prokinetic effects.

Experimental Protocols

The following sections detail generalized, representative protocols for the key in vitro assays used to characterize compounds like Naronapride.

Radioligand Competition Binding Assay (for 5-HT₄ Receptor)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To quantify the affinity of Naronapride for the 5-HT₄ receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT₄ receptor antagonist, such as [³H]-GR113808.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT₄ antagonist (e.g., 10 µM GR113808).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the 5-HT₄ receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine:

-

Receptor membranes (e.g., 50-100 µg protein/well).

-

Radioligand at a fixed concentration near its Kₔ value (e.g., 0.2 nM [³H]-GR113808).

-

Varying concentrations of Naronapride (e.g., 10⁻¹¹ M to 10⁻⁵ M) or assay buffer (for total binding) or non-specific control (for non-specific binding).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-